molecular formula C10H14BrNO2S B1372222 3-Bromo-5-methyl-N-propylbenzenesulfonamide CAS No. 1020252-89-4

3-Bromo-5-methyl-N-propylbenzenesulfonamide

Cat. No. B1372222
CAS RN: 1020252-89-4
M. Wt: 292.19 g/mol
InChI Key: KNYBNTAZSNRLLP-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14BrNO2S . The InChI code for the compound is 1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 .

Scientific Research Applications

Photodynamic Therapy Application in Cancer Treatment

The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. These derivatives, including a compound closely related to 3-Bromo-5-methyl-N-propylbenzenesulfonamide, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Chemokine Receptor Antagonists

Research has been conducted on the synthesis of 4-Piperidyl Benzene Sulfonamide Derivatives as antagonists, highlighting their potential in HIV infection prevention. These studies involve the synthesis of novel non-peptide CCR5 antagonists, which include compounds structurally similar to this compound (Cheng De-ju, 2014).

Development of Antifungal Agents

Novel polyfunctional arenesulfonamides, including derivatives of this compound, have been prepared and proposed as potential fungicides. These compounds, particularly methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, have shown significant cytotoxic activity against Malassezia furfur, indicating their potential in treating skin diseases caused by fungi, such as seborrheic dermatitis (Trifonov et al., 2020).

Antibacterial and Anti-enzymatic Potential

A study synthesizing N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, structurally related to this compound, demonstrated potent antibacterial properties and moderate anti-enzymatic activity. These derivatives show promise as therapeutic agents for bacterial infections and possibly inflammatory diseases (Abbasi et al., 2015).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, similar in structure to this compound, has been used in the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of various benzonitriles. This process demonstrates the utility of sulfonamide derivatives in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011).

Safety and Hazards

Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention may be required . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-bromo-5-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYBNTAZSNRLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674348
Record name 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-89-4
Record name 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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